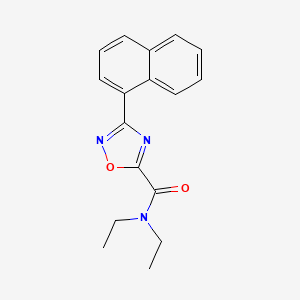
5-Diethylcarbamoyl-3-alpha-naphthyl-1,2,4-oxadiazole
Cat. No. B8345857
Key on ui cas rn:
40018-68-6
M. Wt: 295.34 g/mol
InChI Key: ZIOXGUAWWGOTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03991067
Procedure details


5-Ethoxycarbonyl-3-α-naphthyl-1,2,4-oxadiazole (30.9 g.) was heated under reflux in an excess of diethylamine (35.6g.) for 1.5 hr. The mixture was cooled and evaporated under reduced pressure to give a solid which was recrystallised from methanol yielding title compound (29.3 g.), m.p. 101.5°-102.5°, λmax. (EtOH) 302 nm. (ε 9,700), νmax. (CHBr3) 1662 cm.-1 (CONEt2).


Identifiers


|
REACTION_CXSMILES
|
C(O[C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[N:7]=1)=[O:5])C.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22]>>[CH2:21]([N:23]([CH2:24][CH3:25])[C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[N:7]=1)=[O:5])[CH3:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=NC(=NO1)C1=CC=CC2=CC=CC=C12
|
Step Two
|
Name
|
|
|
Quantity
|
35.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from methanol yielding title compound (29.3 g.), m.p. 101.5°-102.5°, λmax
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)N(C(=O)C1=NC(=NO1)C1=CC=CC2=CC=CC=C12)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
